3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-yl)-3-azabicyclo[311]heptan-6-amine is a compound with a unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine can be achieved through various methods. One notable method involves the conversion of bicyclo[1.1.1]pentan-1-amine to bicyclo[3.1.1]heptan-1-amines using imine photochemistry . This method is significant as it provides a way to create complex, sp3-rich primary amine building blocks. The reaction conditions typically involve the use of photochemical reactions to achieve the desired transformation.
Analyse Chemischer Reaktionen
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties. The unique bicyclic structure of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine makes it a valuable compound for drug development and other biomedical research .
Wirkmechanismus
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine can be compared to other similar compounds, such as bicyclo[3.1.1]heptan-3-ol and bicyclo[3.1.1]heptan-1-amines . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The unique features of this compound, such as its specific amine group, make it distinct and valuable for various applications.
Eigenschaften
Molekularformel |
C9H18N2 |
---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3-propan-2-yl-3-azabicyclo[3.1.1]heptan-6-amine |
InChI |
InChI=1S/C9H18N2/c1-6(2)11-4-7-3-8(5-11)9(7)10/h6-9H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
OGAACZCNAIYNIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC2CC(C1)C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.